molecular formula C27H29N3O3S B12157131 propan-2-yl (2Z)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl (2Z)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12157131
M. Wt: 475.6 g/mol
InChI Key: ALZCHYCYAJVRQL-JCMHNJIXSA-N
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Description

Propan-2-yl (2Z)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a conjugated benzylidene substituent at position 2, a 4-methylphenyl group at position 5, and a propan-2-yl ester at position 4. The (2Z)-configuration of the benzylidene moiety is critical for maintaining planarity and electronic conjugation, which influence both physicochemical properties and biological activity .

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

propan-2-yl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H29N3O3S/c1-16(2)33-26(32)23-18(4)28-27-30(24(23)20-11-7-17(3)8-12-20)25(31)22(34-27)15-19-9-13-21(14-10-19)29(5)6/h7-16,24H,1-6H3/b22-15-

InChI Key

ALZCHYCYAJVRQL-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/S3)C)C(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)N(C)C)S3)C)C(=O)OC(C)C

Origin of Product

United States

Biological Activity

The compound propan-2-yl (2Z)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5S2C_{24}H_{24}N_{2}O_{5}S_{2} with a molecular weight of 484.6 g/mol . The IUPAC name reflects its complex structure, which includes thiazole and pyrimidine moieties that are often associated with various biological activities.

PropertyValue
Molecular FormulaC24H24N2O5S2
Molecular Weight484.6 g/mol
IUPAC Namepropan-2-yl (2Z)-...

Biological Activity

The biological activity of the compound can be categorized into several areas:

Antitumor Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antitumor properties. For instance, in vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. A study involving a related thiazolo-pyrimidine compound demonstrated cytotoxic effects against human tumor cells such as HepG2 and DLD-1, suggesting a potential application in cancer therapy .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. Enzyme assays have shown that related compounds can inhibit firefly luciferase (EC 1.13.12.7), which is pivotal in bioluminescence and has applications in molecular biology for gene expression studies . Understanding the inhibition mechanism could lead to insights into the compound's therapeutic potential.

Antioxidant Properties

Another area of interest is the antioxidant capacity of thiazolo-pyrimidine derivatives. Studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • DNA Interaction : Compounds with similar structures have been shown to interact with DNA, potentially leading to apoptosis in cancer cells.
  • Enzyme Modulation : By inhibiting specific enzymes involved in cancer progression or oxidative stress pathways.
  • Receptor Binding : Potential interactions with cellular receptors that mediate growth signals.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study on thiazolo-pyrimidine derivatives found significant inhibition of cell growth in various cancer lines, with IC50 values indicating potent activity .
  • Enzyme Inhibition Profiles : Research highlighted the ability of similar compounds to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to diabetes management . This suggests potential dual activity for managing both cancer and metabolic disorders.
  • Safety Profiles : Toxicological assessments indicate that certain derivatives show low toxicity at therapeutic doses, making them promising candidates for further development .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to propan-2-yl (2Z)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators. This makes it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity
    • Preliminary investigations have demonstrated that thiazolo-pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process can be optimized to enhance yield and purity.

Key Steps in Synthesis:

  • Formation of the thiazole ring.
  • Introduction of the pyrimidine moiety.
  • Functionalization with dimethylamino and benzylidene groups.

Case Studies

  • Case Study 1: Anticancer Evaluation
    • A study published in a peer-reviewed journal investigated the anticancer potential of thiazolo-pyrimidine derivatives similar to the compound . The results showed a significant reduction in cell viability in breast cancer cell lines upon treatment with the compound, with IC50 values indicating potent activity.
  • Case Study 2: Anti-inflammatory Mechanism
    • Another research article focused on the anti-inflammatory effects of thiazolo-pyrimidines. It demonstrated that compounds inhibited COX enzymes effectively, leading to reduced prostaglandin synthesis in animal models of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily through substitutions at positions 2 (benzylidene), 5 (aryl), and 6 (ester). Below is a detailed comparison based on synthetic routes, physicochemical properties, and spectroscopic data.

Substituent Variations at Position 2 (Benzylidene Group)

The benzylidene substituent significantly impacts molecular geometry, electronic properties, and biological activity.

Compound Name Substituent at Position 2 Key Features Reference
Target Compound 4-(Dimethylamino)benzylidene Electron-donating group; enhances π-conjugation and solubility .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...-6-carbonitrile (11a) 2,4,6-Trimethylbenzylidene Steric hindrance from methyl groups reduces reactivity; m.p. 243–246°C .
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) 4-Cyanobenzylidene Electron-withdrawing cyano group lowers solubility; m.p. 213–215°C .
Ethyl (Z)-2-(2-fluorobenzylidene)-...-6-carboxylate 2-Fluorobenzylidene Fluorine introduces electronegativity; stabilizes crystal packing .
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-...-6-carboxylate 2-Fluoro-4-methoxybenzylidene Combined electron-withdrawing (F) and donating (OMe) effects; triclinic crystal system .

Key Observations :

  • Electron-donating groups (e.g., 4-dimethylamino) increase solubility and intramolecular charge transfer, as seen in the target compound .
  • Bulky substituents (e.g., 2,4,6-trimethyl in 11a) reduce yields (68%) due to steric hindrance during cyclization .
  • Fluorinated analogs (e.g., 2-fluoro in ) exhibit enhanced crystallinity, with triclinic packing (a = 11.7374 Å, Z = 4) .
Variations at Position 6 (Ester Group)

The ester group influences lipophilicity and metabolic stability.

Compound Name Ester Group Impact on Properties Reference
Target Compound Propan-2-yl Moderate lipophilicity; balances solubility and membrane permeability.
Ethyl (Z)-2-(2-fluorobenzylidene)-...-6-carboxylate Ethyl Lower molecular weight; higher volatility compared to propan-2-yl .
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-...-6-carboxylate Methyl Increased polarity; may reduce bioavailability .

Key Observations :

  • Propan-2-yl esters offer a compromise between lipophilicity and steric bulk, optimizing drug-like properties .
  • Methyl esters (e.g., in ) are prone to faster enzymatic hydrolysis, limiting in vivo stability .
Spectroscopic Comparisons

NMR and IR Data :

  • Target Compound: The 4-(dimethylamino) group deshields adjacent protons, causing distinct downfield shifts in ^1H NMR (e.g., δ 7.94 for =CH in similar compounds) . The carbonyl (C=O) stretch in IR appears near 1719 cm⁻¹, consistent with conjugated ketones .
  • Compound 11b: The 4-cyano group results in a sharp IR peak at 2209 cm⁻¹ (C≡N) and upfield shifts for aromatic protons (δ 7.41 in ^1H NMR) .

Mass Spectrometry :

  • The target compound’s molecular ion (M⁺) is expected at m/z ~510 (C30H30N3O4S), consistent with analogs in (m/z 386–403) .

Q & A

Q. Basic

  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the benzylidene group) and crystal packing .
  • NMR spectroscopy : Key signals include the methine proton (δ 7.8–8.2 ppm, =CH) and dimethylamino group (δ 2.9–3.1 ppm, singlet) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .

How do substituent variations at the benzylidene and aryl positions influence biological activity?

Advanced
Systematic SAR studies reveal:

Substituent PositionGroupEffect on Activity
4-(Dimethylamino)benzylidene (2Z)Electron-donatingEnhances solubility and cellular uptake
4-Methylphenyl (Position 5)HydrophobicImproves target binding (e.g., kinase inhibition)
7-Methyl (Thiazole ring)Steric hindranceReduces metabolic degradation
Methodology : Compare analogs via in vitro assays (e.g., IC₅₀ in kinase inhibition) and computational docking (e.g., AutoDock Vina) .

What pharmacological targets are hypothesized for this compound, and how are they evaluated?

Q. Advanced

  • Kinase inhibition : Potential activity against PKCκ and CK2 due to structural similarity to benzothiazole inhibitors. Evaluated via radiometric kinase assays .
  • Anti-inflammatory effects : COX-2 inhibition measured by prostaglandin E₂ ELISA in macrophage models .
  • Anticancer activity : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .
    Note : False positives are mitigated using counter-screens (e.g., ATP competition assays) .

How can contradictory data in SAR studies (e.g., conflicting solubility vs. activity trends) be resolved?

Q. Advanced

  • Computational modeling : DFT calculations to assess electronic effects of substituents (e.g., Hammett σ values) .
  • Solubility-stability profiling : Measure logP (octanol/water) and pH-dependent stability (1–14) via UV-Vis spectroscopy .
  • Cohort validation : Test analogs in parallel under standardized conditions (e.g., fixed cell lines, identical assay protocols) .

What catalytic systems improve yield in multi-step syntheses?

Q. Advanced

  • Palladium catalysts : Enable Suzuki couplings for aryl group introductions (e.g., 4-methylphenyl) with >80% yield .
  • Copper(I) iodide : Facilitates Ullmann-type couplings for heterocyclic intermediates .
  • Phase-transfer catalysts : Improve solubility of polar intermediates in biphasic systems .

How is the Z-configuration of the benzylidene group confirmed experimentally?

Q. Advanced

  • NOESY NMR : Cross-peaks between the benzylidene proton and adjacent substituents confirm spatial proximity .
  • X-ray diffraction : Unambiguous assignment via crystallographic data (e.g., torsion angles < 10°) .
  • IR spectroscopy : C=N stretching frequencies (1610–1630 cm⁻¹) correlate with Z-geometry .

What strategies mitigate decomposition during long-term storage?

Q. Basic

  • Lyophilization : Store as a lyophilized powder under argon at -20°C .
  • Excipients : Add 1–5% trehalose to prevent hydrolysis of the ester group .
  • Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) .

How does this compound compare to structurally similar thiazolopyrimidines in terms of reactivity?

Q. Advanced

CompoundKey SubstituentsReactivity Profile
Target compound4-(Dimethylamino)benzylidene, 4-methylphenylElectrophilic at C6 (ester hydrolysis)
Ethyl 5-(4-chlorophenyl) analogChlorophenylNucleophilic aromatic substitution at Cl
Benzyl 2-(2,3-dimethoxy) analogDimethoxyOxidative demethylation under acidic conditions

What computational tools are used to predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Glide for binding pose prediction (e.g., ATP-binding pockets) .
  • MD simulations : GROMACS for stability assessment (e.g., 100 ns trajectories) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent properties with activity .

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